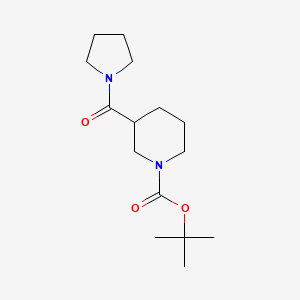

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate

CAS No.: 937724-78-2

Cat. No.: VC15905199

Molecular Formula: C15H26N2O3

Molecular Weight: 282.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937724-78-2 |

|---|---|

| Molecular Formula | C15H26N2O3 |

| Molecular Weight | 282.38 g/mol |

| IUPAC Name | tert-butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-7-12(11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 |

| Standard InChI Key | NKNUDZYHFDIMMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a pyrrolidine-1-carbonyl group. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperidine enhances steric protection of the amine, a common strategy in peptide synthesis . The stereochemistry and spatial arrangement of these groups influence its reactivity and interaction with biological targets.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₃ | |

| Molecular Weight | 282.38 g/mol | |

| Boiling Point | 473.5±34.0 °C (Predicted) | |

| Density | 1.14±0.1 g/cm³ (Predicted) | |

| Storage Conditions | Sealed, dry, 2–8°C |

The Boc group’s lipophilic nature contributes to the compound’s solubility in organic solvents like dichloromethane and tetrahydrofuran, while the pyrrolidine carbonyl introduces polarity, enabling participation in hydrogen bonding.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of piperidine. A patented method (WO2009133778A1) outlines the production of tert-butyl 3-aminopiperidine-1-carboxylate intermediates, which can be further derivatized to introduce the pyrrolidine carbonyl group .

Critical Steps:

-

Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate under basic conditions to form the Boc-protected amine .

-

Carbamoylation: The 3-amino group reacts with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to install the carbonyl moiety.

-

Purification: Chromatography or recrystallization isolates the product, with yields optimized by controlling stoichiometry and reaction temperature (typically 0–160°C) .

Process Optimization

Industrial-scale production emphasizes cost efficiency and purity. Key parameters include:

-

Reagent Selection: Alkali metal hydroxides (e.g., NaOH) facilitate deprotection steps, while palladium catalysts may aid coupling reactions .

-

Temperature Control: Maintaining 50–120°C during deprotection minimizes side reactions .

-

Quality Assurance: HPLC and GC-MS ensure >95% purity, critical for pharmaceutical applications .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules, particularly kinase inhibitors and GPCR modulators. Its dual heterocyclic structure mimics natural alkaloids, enabling scaffold diversification.

Case Study: Kinase Inhibitor Development

Researchers have functionalized the piperidine nitrogen to create analogs that selectively inhibit tyrosine kinases involved in oncology targets. For example, introducing sulfonamide groups at the Boc position enhances binding affinity to ATP pockets.

Material Science Applications

In polymer chemistry, the compound acts as a crosslinking agent due to its reactive amine and carbonyl groups. It improves thermal stability in epoxy resins, with decomposition temperatures exceeding 250°C .

| Parameter | Recommendation | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Precautionary Statements | P280-P305+P351+P338 | |

| Storage | Avoid moisture, light |

Best Practices

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

-

Waste Disposal: Incineration at licensed facilities compliant with EPA regulations.

Comparative Analysis with Structural Analogs

tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate

This regioisomer (CAS 1233952-82-3) differs in the substitution position (4 vs. 3 on the piperidine). The 4-substituted derivative exhibits lower solubility in polar solvents due to steric hindrance but shows enhanced stability in acidic conditions .

Non-Boc-Protected Derivatives

Removing the tert-butyl group (e.g., 3-(pyrrolidine-1-carbonyl)piperidine) increases aqueous solubility but reduces shelf life due to amine oxidation.

Recent Developments and Future Directions

Catalytic Asymmetric Synthesis

Advances in chiral catalysis enable enantioselective synthesis of the compound’s stereocenters, critical for producing optically pure pharmaceuticals. For instance, using Jacobsen’s catalyst achieves >90% enantiomeric excess.

Sustainable Manufacturing

Green chemistry initiatives focus on replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, reducing environmental impact without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume